

Technical Guide: In Vivo Effects of Windorphen in Zebrafish Models

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Compound of Interest

Compound Name: Windorphen

Cat. No.: B1300807

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the in vivo effects of **Windorphen**, a novel small molecule inhibitor of the Wnt/ β -catenin signaling pathway, within zebrafish models. Discovered through a zebrafish-based in vivo screen, **Windorphen** has shown remarkable specificity in perturbing embryonic dorsoventral patterning by selectively targeting the interaction between β -catenin-1 and the transcriptional coactivator p300. This document consolidates the known quantitative data, details key experimental protocols for assessing its effects, and visualizes the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Wnt/ β -Catenin Signaling Inhibition

Windorphen functions as a selective antagonist of the canonical Wnt signaling pathway. In the absence of a Wnt ligand, β -catenin is phosphorylated by a destruction complex (comprising Axin, APC, GSK3, and CK1), leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited. This allows β -catenin to accumulate in the cytoplasm, translocate to the nucleus, and form a complex with TCF/LEF transcription factors. This complex then recruits transcriptional co-activators, such as CBP and p300, to initiate the transcription of Wnt target genes.

Windorphen exerts its inhibitory effect by directly and selectively targeting the p300 histone acetyltransferase, thereby disrupting the association between the C-terminal transactivation domain of β -catenin-1 and p300.[1][2] This action specifically blocks the transcriptional output of the Wnt pathway without affecting the interaction between β -catenin and a related co-activator, CBP.[2]

Caption: Windorphen's inhibition of the Wnt/ β -catenin signaling pathway.

Quantitative Data Summary

The following tables summarize the available quantitative data for **Windorphen** from studies using zebrafish and complementary in vitro assays.

Table 1: In Vitro Inhibitory Activity of **Windorphen**

Parameter	Assay	Value (IC ₅₀)	Source
Wnt Inhibition	TopFlash Luciferase Reporter Assay	1.5 μ M	[2]

| p300 Inhibition | Histone Acetyltransferase (HAT) Assay | 4.2 μ M |[2] |

Table 2: In Vivo Effects of **Windorphen** in Zebrafish Embryos

Effect	Concentration	Exposure Duration	Developmental Stage	Phenotype	Source
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| Dorsalization | 10 μ M | During epiboly | 48 hpf | Mild: Loss of ventral tail fin. Severe: Shortened tail. |[1] |

Table 3: Toxicological and Pharmacokinetic Profile

Parameter	Method	Value	Source
LC ₅₀ (Lethal Concentration, 50%)	Not Reported	Data Not Available	-
NOAEL (No-Observed-Adverse-Effect Level)	Not Reported	Data Not Available	-

| Pharmacokinetics (ADME) | Not Reported | Data Not Available | - |

Note: Comprehensive toxicological and pharmacokinetic data for **Windorphen** in zebrafish models are not available in the currently reviewed literature.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments relevant to assessing the effects of **Windorphen** in zebrafish.

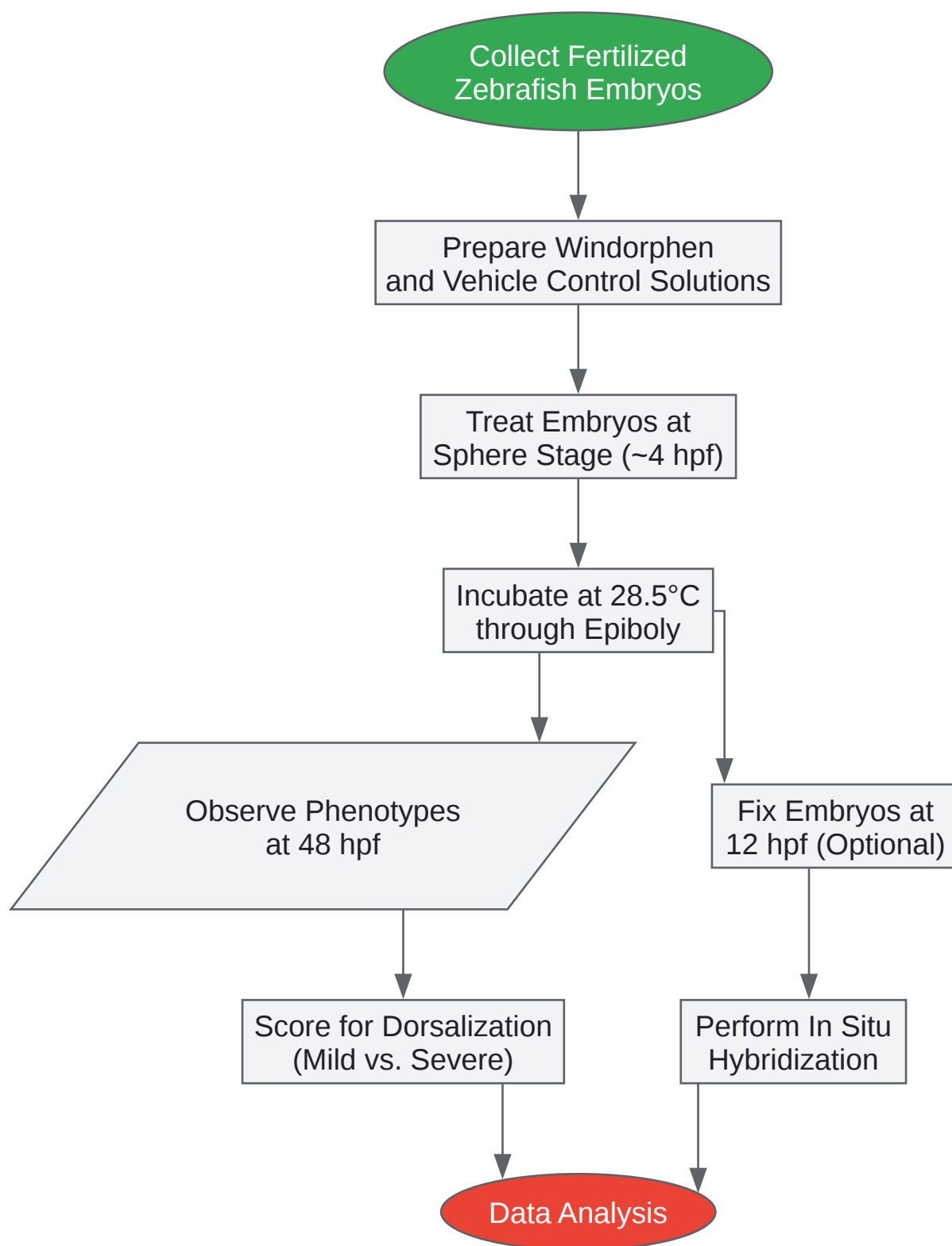
Protocol: Zebrafish Embryo Dorsoventral Patterning Assay

This protocol is designed to assess the effect of **Windorphen** on embryonic development, specifically observing for dorsalization phenotypes.

Methodology:

- Embryo Collection: Collect freshly fertilized wild-type zebrafish embryos and maintain them in E3 embryo medium.
- Compound Preparation: Prepare a stock solution of **Windorphen** in DMSO. Create a working solution by diluting the stock in E3 medium to the desired final concentration (e.g., 10 µM).^[1] A vehicle control (E3 with equivalent DMSO concentration) must be run in parallel.

- Treatment: At the sphere stage (~4 hours post-fertilization, hpf), transfer embryos into multi-well plates containing either the **Windorphen** working solution or the vehicle control.
- Incubation: Incubate the embryos at 28.5°C. The treatment should be administered during the epiboly stage to specifically target dorsoventral patterning.
- Phenotypic Analysis: At 48 hpf, dechorionate the embryos manually if necessary. Observe and score the embryos under a stereomicroscope for dorsalization phenotypes.^[1]
 - Mild Dorsalization: Characterized by the loss of the ventral tail fin.
 - Severe Dorsalization: Characterized by a severely shortened tail.
- In Situ Hybridization (Optional): To confirm changes in gene expression, fix embryos at an earlier stage (e.g., 6-somite stage, 12 hpf) and perform whole-mount in situ hybridization for dorsal markers like pax2a or ventral markers.^[1]



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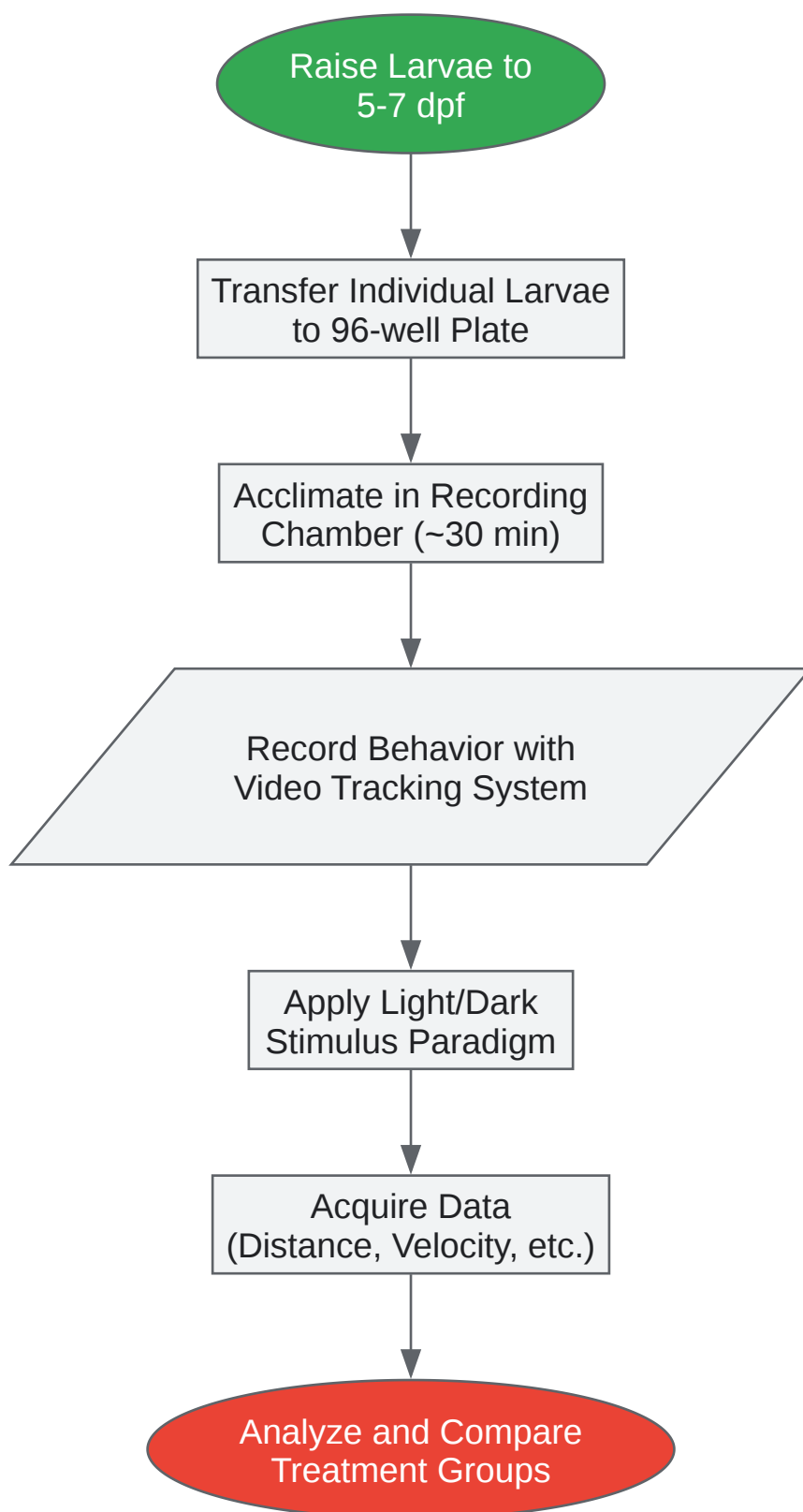
Caption: Experimental workflow for the zebrafish dorsalization assay.

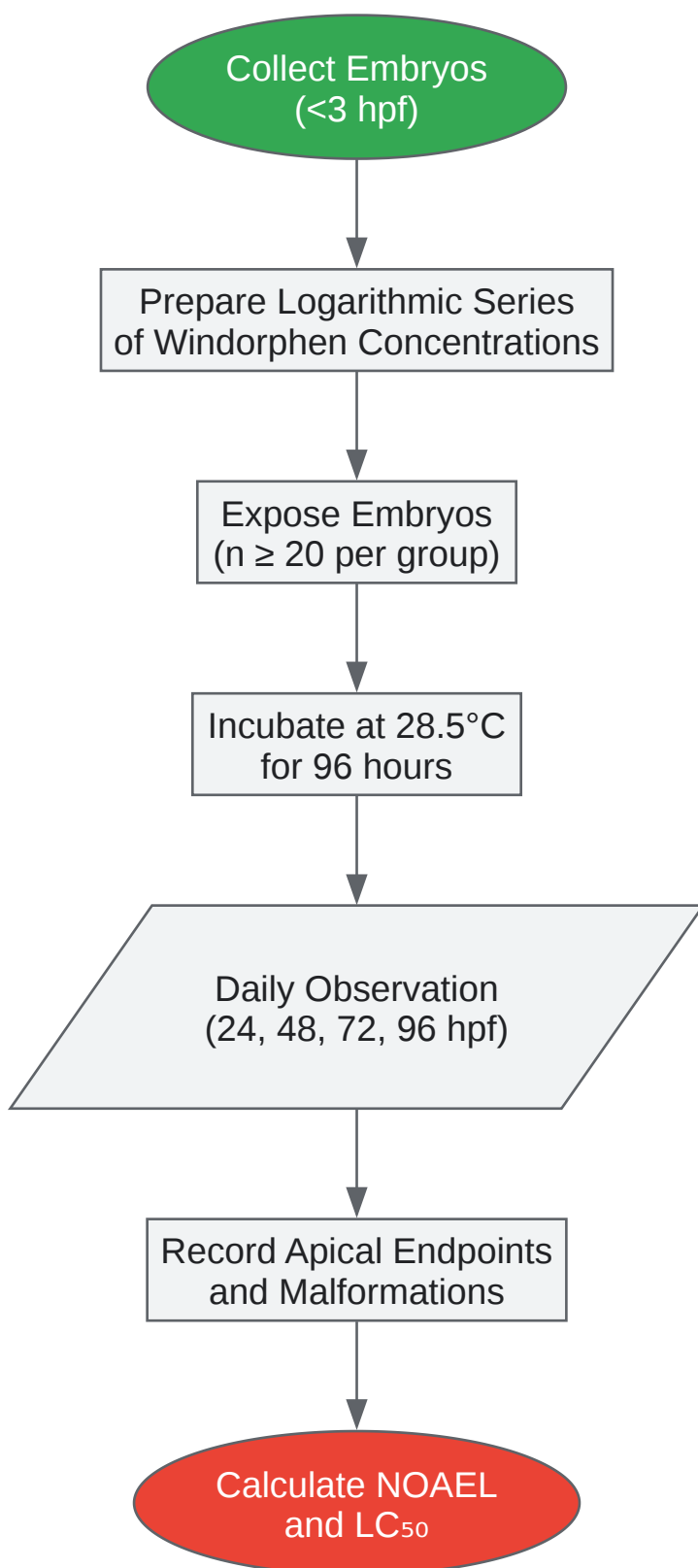
Protocol: General Zebrafish Larvae Locomotor Activity Assay

While specific locomotor studies on **Windorphen** were not found, this standard high-throughput protocol can be adapted to assess potential neuro-behavioral effects.

Methodology:

- Rearing: Raise embryos resulting from the Dorsoventral Patterning Assay (or a separate experiment) to 5-7 days post-fertilization (dpf) in standard E3 medium.
- Acclimation: Individually place larvae into wells of a 96-well plate containing fresh E3 medium (with or without **Windorphen**). Allow the larvae to acclimate to the plate for at least 30 minutes in the recording chamber.^[3]
- Behavioral Recording: Use an automated video tracking system to monitor larval movement. A typical paradigm involves alternating periods of light and darkness to assess both baseline activity and startle responses.^{[4][5]}
 - Example Paradigm: 10 min light -> 10 min dark -> 10 min light.
- Data Acquisition: The tracking software records parameters such as:
 - Total distance moved
 - Velocity
 - Time spent active vs. inactive
- Data Analysis: Quantify the locomotor parameters for each larva. Compare the activity levels between **Windorphen**-treated and control groups. Statistical analysis (e.g., ANOVA) is used to determine significance.





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